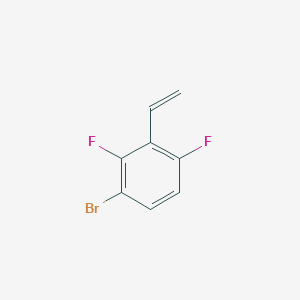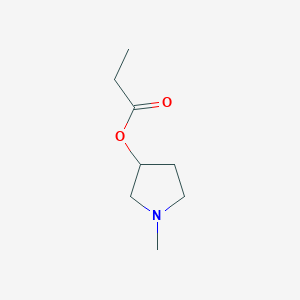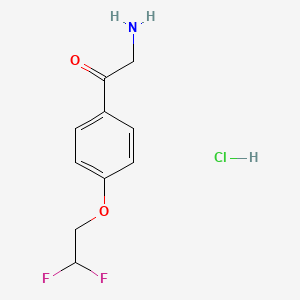
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C10H13ClF2NO It is a derivative of phenacylamine, where the phenyl ring is substituted with a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)phenacylamine hydrochloride typically involves the reaction of 4-hydroxyphenacylamine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the 2,2-difluoroethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenacylamine derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenacylamine: Lacks the 2,2-difluoroethoxy group, resulting in different chemical properties.
4-Methoxyphenacylamine: Contains a methoxy group instead of a difluoroethoxy group, leading to variations in reactivity and applications.
4-(2,2-Difluoroethoxy)benzylamine: Similar structure but with a benzylamine moiety instead of phenacylamine.
Uniqueness
4-(2,2-Difluoroethoxy)phenacylamine hydrochloride is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C10H12ClF2NO2 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-amino-1-[4-(2,2-difluoroethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-10(12)6-15-8-3-1-7(2-4-8)9(14)5-13;/h1-4,10H,5-6,13H2;1H |
InChI Key |
HQOGACBHPMSEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)OCC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)


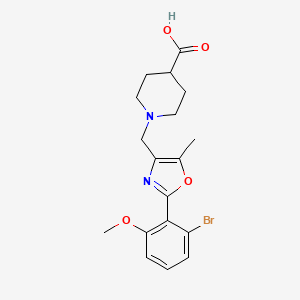
![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
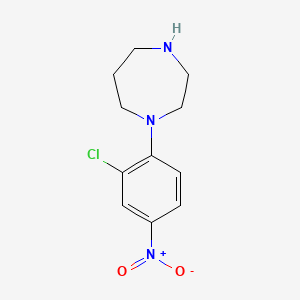
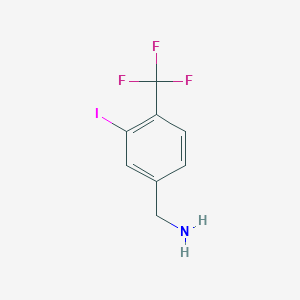

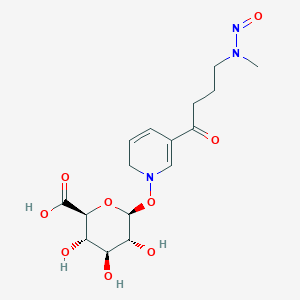
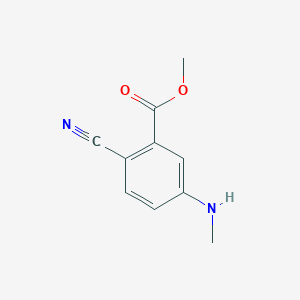
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
